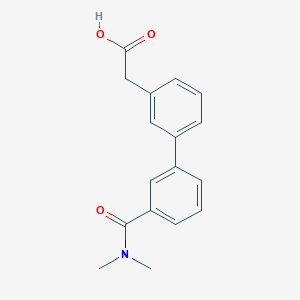![molecular formula C6H15NO B1455004 2-[Ethyl(methyl)amino]-1-propanol CAS No. 1060817-16-4](/img/structure/B1455004.png)
2-[Ethyl(methyl)amino]-1-propanol
概要
説明
This would involve identifying the compound’s chemical formula, molecular weight, and structure. The compound’s class or family, as well as its role or use in industry or research, would also be noted.
Synthesis Analysis
This would detail the methods and reactions used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions, its stability, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Its chemical properties, such as its acidity or basicity, reactivity, and redox potential, would also be studied.科学的研究の応用
- Application : Azo dye derivatives incorporating heterocyclic scaffolds have significant interest in the pharmaceutical sector. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
- Methods : The synthesis of these compounds involves coupling curcumin with different aromatic diazonium salts of 2-amino thiazole derivatives .
- Results : The various biological and pharmacological applications of these drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods : The synthesis of indoles involves various chemical reactions, which are beyond the scope of this summary .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
Synthesis and Pharmacological Activities of Azo Dye Derivatives
Synthesis of Indole Derivatives
Synthesis and Characterization of 2-Di-methyl Amino Ethyl Laurate
- Application : Betaine ester surfactants are derived from natural renewable sources and are biodegradable. They have applications in various industries .
- Methods : The betaine ester surfactant 2-di-methylaminoethyllaurate betaine was synthesized from 2-di-methylaminoehanol and lauric acid derived from coconut oil in a three-step chemo-enzymatic esterification reaction .
- Results : The enzymatic process was optimized in terms of operating parameters such as temperature, time, molar ratio and enzyme concentration, resulting in a yield of 87.91% . The surfactant properties of the betaine were also determined and showed that the betaine can be used as a co-surfactant in many cosmetic and personal care products .
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Methods : The synthesis of indoles involves various chemical reactions .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
- Application : This compound is synthesized via the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate .
- Methods : A catalytic amount of PEG-supported sulfonic acid was used to perform the reaction at room temperature in various solvents such as CH3OH, Et2O, CH3CN, and CH2Cl2 .
- Results : The results of this synthesis are not detailed in the source .
Synthesis of Betaine Ester Surfactants
Synthesis of Indole Derivatives as Prevalent Moieties Present in Selected Alkaloids
Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate
- Application : Degradation of amines is a significant issue allied to amine-based carbon dioxide (CO 2) absorption in post-combustion CO 2 capture. It becomes essential to have a detailed understanding of degradation products for advanced post-combustion CO 2 capture technology .
- Methods : Gas, liquid, and ion chromatographic techniques are the benchmark tools for qualitative and quantitative analyses of the amines and their derivatives .
- Results : The choice of detector, column, sample preparation, and method development are reviewed in this manuscript, keeping in view the industry and research applications .
- Application : There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .
- Methods : The synthesis of these compounds involves coupling curcumin with different aromatic diazonium salts of 2-amino thiazole derivatives .
- Results : The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .
- Application : Betaine ester surfactants are derived from natural renewable sources and are biodegradable. They have applications in various industries .
- Methods : The betaine ester surfactant 2-di-methylaminoethanol; methyl laurate; zwitterionic surfactant; chemo-enzymatic reaction .
- Results : The results of this synthesis are not detailed in the source .
Identification of Aqueous Amine Degradation Products in Carbonated Environments
Synthesis of Heterocycle-Incorporated Azo Dye Derivatives
Synthesis of Betaine Ester Surfactants
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve recommending appropriate safety precautions for handling the compound.
将来の方向性
This would involve discussing potential future research directions, such as new synthetic methods, applications, or studies into the compound’s properties or effects.
Please note that the availability of this information can vary depending on the specific compound and the extent of research conducted on it. For a specific compound like “2-[Ethyl(methyl)amino]-1-propanol”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, the librarians there may be able to help you find more information. You could also consider reaching out to researchers who specialize in this area.
特性
IUPAC Name |
2-[ethyl(methyl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4-7(3)6(2)5-8/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKVVJABFRJUOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672447 | |
| Record name | 2-[Ethyl(methyl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Ethyl(methyl)amino]-1-propanol | |
CAS RN |
1060817-16-4 | |
| Record name | 2-[Ethyl(methyl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]amine hydrochloride](/img/structure/B1454921.png)
![6-butoxy-2-((1E,3E,5Z)-5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)-1-butylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1454922.png)
![Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate](/img/structure/B1454923.png)
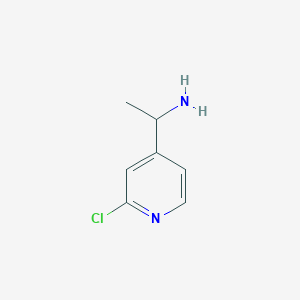
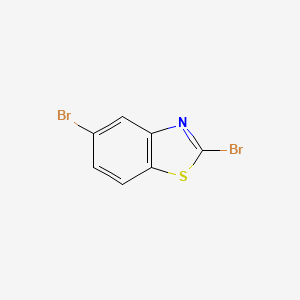
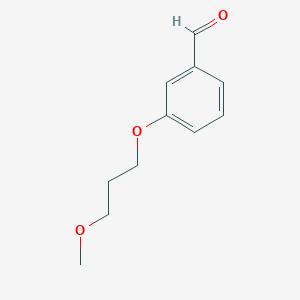
![2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1454930.png)
![(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate](/img/structure/B1454933.png)
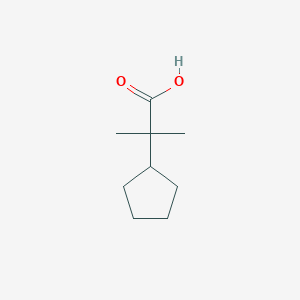
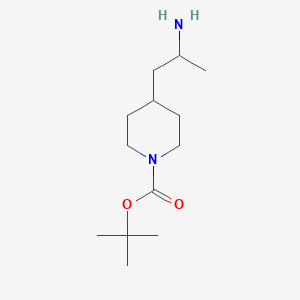
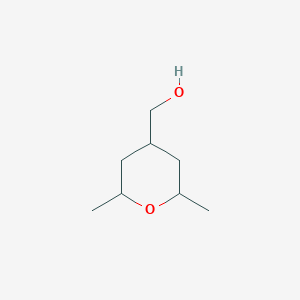
![9-Methylpyrido[2,3-f]quinoxaline](/img/structure/B1454939.png)

